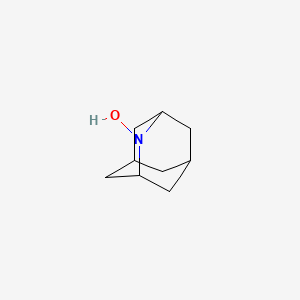

2-Hydroxy-2-azaadamantane

Description

The exact mass of the compound 2-Hydroxy-2-azaadamantane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-2-azaadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-azaadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXINVPZIZMFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of 2-Hydroxy-2-azaadamantane?

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-azaadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-azaadamantane is a heterocyclic organic compound featuring a rigid tricyclic adamantane cage in which a carbon atom at the 2-position has been replaced by a nitrogen atom, which is further substituted with a hydroxyl group. This unique structural arrangement imparts significant chemical stability and stereochemical control, making it a valuable building block and catalyst in modern organic synthesis.[1] Its rigid framework and the presence of the N-hydroxy functionality are pivotal to its utility, particularly as a precursor to the highly efficient oxidation catalyst AZADO (2-Azaadamantane N-Oxyl).[2][3]

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Hydroxy-2-azaadamantane, offering insights for its application in synthetic chemistry, pharmaceutical development, and materials science.[4]

Molecular Identity and Chemical Structure

The foundational characteristics of a compound are defined by its structure and fundamental identifiers.

-

IUPAC Name: 2-hydroxy-2-azatricyclo[3.3.1.13,7]decane[5]

-

CAS Number: 1155843-79-0[6]

-

Molecular Formula: C₉H₁₅NO[6]

-

Molecular Weight: 153.22 g/mol [7]

-

Canonical SMILES: C1C2CC3CC1CC(C2)N3O[5]

-

InChI Key: SFXINVPZIZMFHM-UHFFFAOYSA-N[5]

Physicochemical Properties

The bulk physical properties of 2-Hydroxy-2-azaadamantane dictate its handling, reactivity, and suitability for various experimental conditions. Many of these properties are predicted via computational models due to the compound's specialized nature.

| Property | Value | Source |

| Appearance | White to gray to brown powder or crystal.[1][7] | ChemicalBook[7], SR Innovations India[1] |

| Boiling Point | 263.8 ± 7.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 13.91 ± 0.20 (Predicted) | ChemicalBook[7] |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | PubChem, Alfa Chemistry[10] |

| LogP | 1.6385 (Predicted) | ChemScene |

| Exact Mass | 153.115364102 Da | PubChem[5] |

Solubility and Stability

The presence of the N-hydroxyl group (-N-OH) introduces polarity, enhancing the compound's solubility in polar organic solvents.[4] While specific quantitative solubility data is not widely published, this functional group suggests miscibility with alcohols, THF, and chlorinated solvents, which is consistent with its use in organic reactions.[11]

For long-term viability, the compound should be stored at room temperature, ideally below 15°C in a cool, dark place, and under a nitrogen atmosphere to protect it from light and oxidative degradation.[8][12]

Synthesis Pathway Overview

The synthesis of the 2-azaadamantane core is a critical process, often involving multi-step sequences that construct the rigid bicyclic system. While various routes exist, a common strategy involves the cyclization of a bicyclo[3.3.1]nonane precursor.[13] The N-hydroxy functionality can be introduced subsequently or carried through the final steps of the synthesis. The development of a reproducible 10-step synthesis for its N-oxyl derivative, AZADO, starting from 1,3-adamantanediol, underscores the complexity of constructing this specific framework.[2]

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key strategic transformation.

Caption: Conceptual synthesis pathway for 2-Hydroxy-2-azaadamantane.

Experimental Rationale

The choice of a bicyclic precursor like a substituted bicyclo[3.3.1]nonane is strategic. This starting material already contains two of the three rings of the adamantane cage, simplifying the final, often challenging, intramolecular cyclization step required to form the complete tricyclic system.[13] Acid-catalyzed cyclization is a common method to induce the formation of the final C-N or C-C bond that locks the cage into place.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Hydroxy-2-azaadamantane. While a comprehensive public database of its spectra is limited, its properties can be reliably predicted based on its structure and data from analogous compounds like 2-hydroxyadamantane.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric cage structure. Protons on carbons adjacent to the nitrogen atom (positions 1 and 3) would appear as deshielded multiplets. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The remaining cage protons would resonate in the aliphatic region (typically 1.5-2.5 ppm), showing complex splitting patterns due to fixed dihedral angles.[15]

-

¹³C NMR: Due to the molecule's asymmetry, nine distinct carbon signals are expected. The bridgehead carbons adjacent to the nitrogen (C1 and C3) would be significantly deshielded compared to other carbons in the structure. The remaining carbons would appear in the typical aliphatic sp³ region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage.

-

C-N Stretch: A weaker absorption in the 1000-1250 cm⁻¹ region would indicate the C-N single bond stretch.

Mass Spectrometry (MS)

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the molecule (~153.115).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at [M-17]⁺, or the loss of H₂O, giving a fragment at [M-18]⁺. Cleavage of the adamantane cage would produce a more complex fragmentation pattern.

Protocol: General Method for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of 2-Hydroxy-2-azaadamantane in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the -OH proton.

-

IR (FTIR): For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: For GC-MS, dissolve a small sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion, use a solvent system like acetonitrile/water.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters for acquisition and processing should be used.

-

IR: Scan the sample from 4000 to 400 cm⁻¹.

-

MS: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Correlate the observed chemical shifts, coupling constants, absorption bands, and m/z values with the known structure to confirm identity and assess purity.

-

Applications in Research and Development

The unique structure of 2-Hydroxy-2-azaadamantane makes it a compound of significant interest across multiple scientific disciplines.

-

Catalysis: It is primarily known as the precursor to 2-azaadamantane N-oxyl (AZADO), a highly efficient and sterically less hindered alternative to the TEMPO catalyst.[2] AZADO and its derivatives are used for the selective oxidation of primary and secondary alcohols under mild conditions.[3] It also serves as a catalyst for C(sp³)-H bond functionalization.[7]

-

Pharmaceutical Development: The adamantane scaffold is a well-known pharmacophore that can increase lipophilicity and metabolic stability in drug candidates. 2-Hydroxy-2-azaadamantane serves as a key building block in the synthesis of novel antiviral and anticancer agents.[4]

-

Neuroscience Research: It has been utilized in studies related to neuroprotection and cognitive enhancement, showing potential in research aimed at treating neurodegenerative diseases.[4]

-

Material Science: The compound's rigid, stable core is being explored for its potential in creating advanced polymers and materials with enhanced thermal and mechanical properties.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydroxy-2-azaadamantane presents several potential hazards.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[16][17]

References

-

Title: 2-Hydroxy-2-azaadamantane | C9H15NO | CID 51037224 Source: PubChem URL: [Link]

-

Title: Synthesis of (−)‐himalensine A. AZADOL=2‐hydroxy‐2‐azaadamantane,... Source: ResearchGate URL: [Link]

-

Title: 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad Source: SR Innovations India URL: [Link]

-

Title: 2-Hydroxyadamantane - SpectraBase Source: SpectraBase URL: [Link]

- Title: Method for producing 2-azaadamantane Source: Google Patents URL

-

Title: 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols Source: Journal of the American Chemical Society URL: [Link]

-

Title: 2-Azaadamantane | C9H15N | CID 637989 Source: PubChem URL: [Link]

-

Title: 2-Hydroxy-2-azaadamantane, 1 gram, Each Source: CP Lab Safety URL: [Link]

-

Title: Adamantane - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: 2-Pentanone, 5-hydroxy- - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability Source: ACS Omega URL: [Link]

-

Title: Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Source: ResearchGate URL: [Link]

Sources

- 1. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Hydroxy-2-azaadamantane | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Hydroxy-2-azaadaMantane CAS#: 1155843-79-0 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Hydroxy-2-azaadaMantane CAS#: 1155843-79-0 [amp.chemicalbook.com]

- 10. alfachemic.com [alfachemic.com]

- 11. 2-Hydroxy-2-azaadamantane | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. 2-Hydroxy-2-azaadamantane | 1155843-79-0 | TCI AMERICA [tcichemicals.com]

- 13. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Hydroxy-azaadamantane | 1155843-79-0 [sigmaaldrich.com]

- 17. calpaclab.com [calpaclab.com]

2-Hydroxy-2-azaadamantane chemical structure and IUPAC name.

An In-Depth Technical Guide to 2-Hydroxy-2-azaadamantane: Structure, Nomenclature, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-azaadamantane, a pivotal molecule in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its core structural features, systematic nomenclature, and its critical role as the precursor to the highly efficient AZADO class of oxidation catalysts.

Introduction: The Significance of a Caged Hydroxylamine

2-Hydroxy-2-azaadamantane is a versatile bicyclic organic compound featuring the rigid and stable adamantane cage structure.[1] Its defining characteristic is the incorporation of a nitrogen atom at a bridgehead position (position 2), which is further functionalized with a hydroxyl group. This unique N-hydroxy functionality within the constrained cage makes it a crucial intermediate in synthetic chemistry, most notably as the stable precursor to the 2-Azaadamantane N-oxyl (AZADO) radical.[1][2] The development of AZADO and its derivatives has overcome significant limitations of older oxidation catalysts, offering enhanced reactivity and selectivity for challenging chemical transformations.[3][4][5]

Chemical Structure and Systematic Nomenclature

The structural integrity and chemical identity of a molecule are paramount for its application. This section details the precise structure and naming conventions for 2-Hydroxy-2-azaadamantane.

IUPAC Nomenclature

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-hydroxy-2-azatricyclo[3.3.1.1³﹐⁷]decane .[6][7] The name precisely describes its tricyclic nature, the number of atoms in the bridges, the location of the nitrogen atom ('aza'), and the hydroxyl substituent. An alternative, though less common, IUPAC name is (1r,3r,5r,7r)-2-azaadamantan-2-ol.

Molecular Structure

The molecule's architecture consists of a highly symmetric and rigid adamantane skeleton, where one methylene bridge carbon has been replaced by a nitrogen atom. The hydroxyl group (-OH) is covalently bonded to this nitrogen atom. This configuration results in a stable hydroxylamine embedded within a three-dimensional cage.

Caption: Chemical structure of 2-Hydroxy-2-azaadamantane.

Key Chemical Properties and Identifiers

A summary of essential data for this compound is provided below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 1155843-79-0 | [6][8][9] |

| Molecular Formula | C₉H₁₅NO | [6][8][10] |

| Molecular Weight | 153.22 g/mol | [6][9][10] |

| Common Synonyms | AZADOL | [9][11] |

| Physical Form | Light Yellow to White/Brown Solid/Crystal | [1] |

| Canonical SMILES | C1C2CC3CC1CC(C2)N3O | [7] |

| InChIKey | SFXINVPZIZMFHM-UHFFFAOYSA-N | [6] |

The AZADO Precursor: A Paradigm Shift in Alcohol Oxidation

The primary significance of 2-Hydroxy-2-azaadamantane lies in its role as the direct and stable precursor to 2-Azaadamantane N-oxyl (AZADO), a highly potent nitroxyl radical catalyst.

From Hydroxylamine to Potent Nitroxyl Radical

Mild oxidation of the N-hydroxy group in 2-Hydroxy-2-azaadamantane yields the AZADO radical. This transformation is the cornerstone of its utility.

Caption: Oxidation pathway from AZADOL to the AZADO radical.

Causality of Enhanced Catalytic Performance

For decades, 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) was the benchmark for catalytic alcohol oxidation. However, its utility is largely restricted to primary alcohols due to severe steric hindrance from the four methyl groups flanking the nitroxyl moiety.[4][5]

AZADO was developed to overcome this limitation. The adamantane cage locks the structure, creating a less sterically congested environment around the N-O• radical.[3][12] This structural difference is the direct cause of its superior catalytic proficiency, enabling the efficient oxidation of a wide range of substrates, including sterically demanding secondary alcohols that are poor substrates for TEMPO.[2][4]

Experimental Protocol: Application in Catalytic Oxidation

While the synthesis of 2-azaadamantane often involves the acid-catalyzed cyclization of a bicyclic amine precursor, a more practical illustration of 2-Hydroxy-2-azaadamantane's utility is its direct application in an oxidation reaction.[13] The following protocol is adapted from a typical procedure for the oxidative cleavage of a diol.[14]

Objective: To oxidize a 1,2-diol to a one-carbon-shorter carboxylic acid using 2-Hydroxy-2-azaadamantane (AZADOL) as the catalyst.

Materials:

-

Substrate: e.g., 9,10-dihydroxydecyl benzoate (1.0 eq)

-

Catalyst: 2-Hydroxy-2-azaadamantane (AZADOL) (0.1 eq)

-

Oxidant: (Diacetoxyiodo)benzene (PhI(OAc)₂) (5.0 eq)

-

Solvents: Dichloromethane (CH₂Cl₂), Water (H₂O)

-

Workup Reagents: 10% Hydrochloric Acid (HCl), Brine, Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the diol substrate (0.102 mmol) in a 1:1 mixture of CH₂Cl₂ (0.26 mL) and H₂O (0.26 mL), add 2-Hydroxy-2-azaadamantane (1.6 mg, 0.0102 mmol).

-

Initiation: Cool the reaction vessel to 0 °C in an ice bath.

-

Oxidant Addition: Add PhI(OAc)₂ (164 mg, 0.510 mmol) to the cooled mixture.

-

Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. Monitor the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, add 10% HCl to quench the reaction. Extract the aqueous phase with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the final carboxylic acid.[14]

Scope of Application and Field Insights

The development of the AZADO catalytic system, derived from 2-Hydroxy-2-azaadamantane, has had a broad impact on organic synthesis.

-

Pharmaceutical Synthesis: Azaadamantane scaffolds are of growing interest in medicinal chemistry due to their unique physicochemical properties and biological activities, including antimicrobial and antiviral potential.[15] The AZADO catalyst system provides a robust method for synthesizing complex intermediates required for drug development.

-

Natural Product Synthesis: The high efficiency of AZADO has been leveraged in the total synthesis of complex natural products. For instance, it was employed as a key reagent in the synthesis of (−)‐himalensine A.[11]

-

Chemoselective Transformations: The AZADO/copper co-catalytic system demonstrates exceptional chemoselectivity. It can oxidize alcohols to their corresponding carbonyl compounds even in the presence of highly sensitive, electron-rich sulfur functionalities (e.g., dithianes and sulfides), which are often incompatible with other oxidation methods.[16]

-

Fine Chemicals and Materials Science: The versatility and reliability of this catalytic system make it a valuable tool for producing specialty chemicals and functionalized monomers for materials science applications.[1]

Conclusion

2-Hydroxy-2-azaadamantane is more than a mere chemical curiosity; it is a cornerstone of modern catalytic oxidation chemistry. Its true value is realized as the stable, accessible precursor to the AZADO radical. By providing a sterically unencumbered yet structurally rigid framework, AZADO overcomes the fundamental limitations of previous-generation catalysts like TEMPO. This has unlocked new efficiencies in the synthesis of complex molecules, offering researchers and drug development professionals a powerful tool for selective, high-yield oxidation of a broad spectrum of alcohols. Its continued application promises to accelerate innovation across the chemical sciences.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51037224, 2-Hydroxy-2-azaadamantane. Available from: [Link]

-

Organic Chemistry Portal. 2-Azaadamantane N-Oxyl, AZADO. Available from: [Link]

-

SR Innovations India. 2 Hydroxy-2-azaadamantane Api Intermediate. Available from: [Link]

-

Masuda, T. et al. (2020). Synthesis of (−)‐himalensine A. ResearchGate. Available from: [Link]

-

Shibuya, M. et al. (2018). 2-Azaadamantane N-oxyl (AZADO)/Cu Catalysis Enables Chemoselective Aerobic Oxidation of Alcohols Containing Electron-Rich Divalent Sulfur Functionalities. Organic Letters. Available from: [Link]

-

Shibuya, M. et al. (2006). 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society. Available from: [Link]

-

Zefirov, N. S. et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed. Available from: [Link]

-

National Center for Biotechnology Information (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. National Library of Medicine. Available from: [Link]

-

Hayashi, S. et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega. Available from: [Link]

- Google Patents. EP2221306A1 - Method for producing 2-azaadamantane.

Sources

- 1. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 2. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 4. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Hydroxy-2-azaadamantane | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfachemic.com [alfachemic.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Hydroxy-2-azaadaMantane CAS#: 1155843-79-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Azaadamantane-N-oxyl | 57625-08-8 | Benchchem [benchchem.com]

- 13. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 14. 2-Hydroxy-2-azaadamantane | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of 2-Azaadamantane Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational discovery and seminal synthetic strategies for the 2-azaadamantane core. With full editorial control, this document is structured to deliver not just a recitation of facts, but an insightful narrative into the chemical logic and experimental intricacies that brought this significant heterocyclic scaffold to the forefront of medicinal chemistry.

Foreword: The Allure of the Adamantane Cage and the Dawn of a Heterocyclic Analogue

The story of 2-azaadamantane is intrinsically linked to the fascination with its parent hydrocarbon, adamantane. The unique rigidity, lipophilicity, and three-dimensional structure of the adamantane cage made it a compelling building block in the burgeoning field of medicinal chemistry in the mid-20th century. Following the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s, a surge of interest in modifying the adamantane skeleton ensued. The logical progression was the introduction of heteroatoms into the cage, a strategy aimed at modulating the physicochemical properties, such as solubility and receptor-binding interactions, of the resulting compounds. It was within this context of scientific curiosity and the quest for novel pharmacophores that the pursuit of aza-analogues of adamantane, including the 2-azaadamantane scaffold, began.

Part 1: The Pioneering Synthesis - A Landmark Achievement by Staas and Spurlock

While various azaadamantane isomers were explored, the first comprehensive report on the synthesis of a 2-azaadamantane system is credited to the meticulous work of W. H. Staas and L. A. Spurlock. Their 1974 publication in the Journal of Organic Chemistry laid the groundwork for accessing this unique heterocyclic framework. Their approach was not a serendipitous discovery but a well-designed synthetic strategy rooted in the principles of intramolecular cyclization, leveraging the conformational biases of a bicyclic precursor.

The Strategic Foundation: Why Bicyclo[3.3.1]nonane?

The choice of the bicyclo[3.3.1]nonane skeleton as the starting point was a stroke of chemical ingenuity. This bicyclic system is a constitutional isomer of adamantane and can be envisioned as a "pre-adamantane" framework. The chair-chair conformation of the bicyclo[3.3.1]nonane ring system brings the C-3 and C-7 positions into close spatial proximity, a crucial feature for the final ring-closing step to form the adamantane cage. Staas and Spurlock recognized that by functionalizing the C-3 position with a nitrogen-containing moiety and introducing a reactive electrophilic site at the C-7 position (or a precursor to it), they could orchestrate an intramolecular cyclization to forge the final C-N bond of the 2-azaadamantane core.

The Seminal Synthetic Pathway: A Step-by-Step Elucidation

The groundbreaking synthesis of 4-substituted 2-azaadamantanes by Staas and Spurlock commenced with the readily available endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. This starting material already contains the core bicyclic framework and a handle for introducing the crucial nitrogen atom.

The key steps of their pioneering synthesis are detailed below:

-

Introduction of the Nitrogen Moiety via Curtius Rearrangement: The carboxylic acid was first converted to the corresponding acyl azide. Gentle heating of the acyl azide initiated a Curtius rearrangement, a classic organic reaction that transforms a carboxylic acid into an isocyanate with the loss of nitrogen gas. The isocyanate was then trapped with a suitable nucleophile, such as benzyl alcohol, to yield a stable carbamate, or hydrolyzed to the amine and subsequently acylated. This sequence efficiently installed the nitrogen atom at the C-3 position.

-

Epoxidation of the Alkene: The double bond within the bicyclo[3.3.1]nonene ring system served as a latent electrophilic site. Treatment of the N-acylated bicyclic amine with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), resulted in the stereoselective formation of an epoxide.

-

The Critical Intramolecular Cyclization: The masterstroke of the Staas and Spurlock synthesis was the spontaneous intramolecular cyclization that occurred upon formation of the epoxide. The geometry of the bicyclic system placed the amide nitrogen in perfect position for a backside attack on one of the electrophilic carbons of the epoxide ring. This nucleophilic attack proceeded smoothly, forging the final C-N bond and concomitantly opening the epoxide to form a hydroxyl group at the adjacent carbon. This elegant and efficient cyclization yielded the 4-hydroxy-2-azaadamantane derivative.

The causality behind this facile ring closure lies in the conformational rigidity of the bicyclo[3.3.1]nonane system, which pre-organizes the reacting moieties for an intramolecular reaction, thus overcoming the entropic barrier typically associated with intermolecular processes.

Part 2: A Deeper Dive into the Core Methodologies

The foundational work of Staas and Spurlock paved the way for numerous refinements and alternative strategies for the synthesis of 2-azaadamantane and its derivatives. This section provides a more granular look at the key experimental protocols.

Table 1: Overview of Key Synthetic Transformations and Conditions

| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Curtius Rearrangement | endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol | Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | ~83% | [1] |

| Epoxidation | N-Benzoyl-endo-bicyclo[3.3.1]non-6-en-3-amine | m-Chloroperoxybenzoic acid (m-CPBA) | N-(exo-6,7-epoxybicyclo[3.3.1]non-3-yl)benzamide | High | [2] |

| Intramolecular Cyclization | N-(exo-6,7-epoxybicyclo[3.3.1]non-3-yl)benzamide | Spontaneous upon formation | N-Benzoyl-4-hydroxy-2-azaadamantane | High | [2] |

| Bromine-mediated Cyclization | Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | Bromine or N-Bromosuccinimide (NBS) | Benzyl 4-bromo-2-azaadamantane-2-carboxylate | 97-99% | [1] |

Detailed Experimental Protocol: A Representative Synthesis of a 2-Azaadamantane Precursor

The following protocol is a representative example of the synthesis of a key intermediate, benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate, based on the Curtius rearrangement methodology.[1]

Step 1: Synthesis of Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate

-

To a stirred solution of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and THF (e.g., 5:1 v/v) at room temperature, add triethylamine (2.5 eq).

-

To this mixture, add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Add benzyl alcohol (4.0 eq) to the reaction mixture and heat under reflux for 2 hours.

-

After cooling to room temperature, remove the solvents under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Visualization of the Synthetic Pathways

The logical flow of the key synthetic strategies for constructing the 2-azaadamantane core is illustrated in the following diagrams.

Caption: The seminal synthetic route to 4-substituted 2-azaadamantanes developed by Staas and Spurlock.

Sources

An In-Depth Technical Guide to 2-Hydroxy-2-azaadamantane: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Stable and Potent Catalytic Precursor

2-Hydroxy-2-azaadamantane, a unique bicyclic compound, has emerged as a significant tool in modern organic synthesis. Its rigid, cage-like structure, incorporating a nitrogen atom and a hydroxyl group at the 2-position of the adamantane framework, imparts notable stability and reactivity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role as a precursor to the highly efficient 2-azaadamantane N-oxyl (AZADO) class of catalysts, which have demonstrated superior performance in alcohol oxidation and C-H functionalization reactions compared to traditional reagents.

Core Identification: CAS Number and Synonyms

Precise identification of chemical compounds is fundamental for research and regulatory purposes. 2-Hydroxy-2-azaadamantane is cataloged under the following identifiers:

| Identifier | Value |

| CAS Number | 1155843-79-0[1] |

| IUPAC Name | 2-hydroxy-2-azatricyclo[3.3.1.13,7]decane[1] |

| Synonyms | 2-Azaadamantan-2-ol, AZADOL®, N-Hydroxy-2-azaadamantane[1] |

Physicochemical Properties: A Data-Driven Profile

Understanding the physicochemical properties of 2-Hydroxy-2-azaadamantane is crucial for its application in various synthetic protocols. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C9H15NO | [1] |

| Molecular Weight | 153.23 g/mol | |

| Appearance | White to gray to brown powder or crystals | |

| Boiling Point (Predicted) | 263.8 ± 7.0 °C | |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.91 ± 0.20 |

Synthesis of the 2-Azaadamantane Skeleton: A Foundational Overview

The synthesis of the active catalyst, 2-azaadamantane N-oxyl (AZADO), for which 2-Hydroxy-2-azaadamantane is a stable precursor, has been described in a 10-step route starting from 1,3-adamantanediol.[3] This complex synthesis underscores the value of having a stable, isolable precursor like 2-Hydroxy-2-azaadamantane.

The Catalytic Heart: From Precursor to Active Species

The primary significance of 2-Hydroxy-2-azaadamantane lies in its role as a stable and storable precursor to the highly active 2-azaadamantane N-oxyl (AZADO) radical catalyst. In the presence of an oxidant, 2-Hydroxy-2-azaadamantane is converted in situ to the AZADO nitroxyl radical, which is the key catalytic species.

Mechanism of Activation and Catalytic Cycle in Alcohol Oxidation

The catalytic cycle for alcohol oxidation using the AZADO system is a well-established process that proceeds through the following key steps:

-

Activation of the Pre-catalyst: 2-Hydroxy-2-azaadamantane is oxidized to the 2-azaadamantane N-oxyl (AZADO) radical.

-

Formation of the Oxoammonium Ion: The AZADO radical is further oxidized by a co-oxidant (e.g., NaOCl, PhI(OAc)2) to the corresponding N-oxoammonium ion. This species is the active oxidant in the catalytic cycle.

-

Alcohol Oxidation: The N-oxoammonium ion reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding aldehyde or ketone, and the N-oxoammonium ion is reduced to a hydroxylamine.

-

Regeneration of the Catalyst: The resulting hydroxylamine is then re-oxidized back to the N-oxoammonium ion, completing the catalytic cycle and allowing for a high turnover of the catalyst.

The less sterically hindered nature of the AZADO catalyst compared to the traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows for the efficient oxidation of a broader range of alcohols, including sterically hindered secondary alcohols.[4][5]

Figure 1: Catalytic cycle of alcohol oxidation mediated by the AZADO system.

Experimental Protocol: A Practical Application

The following is a representative experimental protocol for the oxidation of an alcohol using 2-Hydroxy-2-azaadamantane (AZADOL®) as the catalyst precursor.

Oxidation of 9,10-dihydroxydecyl benzoate

Objective: To selectively oxidize the primary alcohol in the presence of a secondary alcohol functionality.

Materials:

-

9,10-dihydroxydecyl benzoate

-

2-Hydroxy-2-azaadamantane (AZADOL®)

-

(Diacetoxyiodo)benzene (PhI(OAc)2)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

10% Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (AcOEt)

-

Hexane

Procedure:

-

To a solution of 9,10-dihydroxydecyl benzoate (30.0 mg, 0.102 mmol) in a mixture of CH2Cl2 (0.26 mL) and H2O (0.26 mL), add 2-Hydroxy-2-azaadamantane (1.6 mg, 0.0102 mmol) and PhI(OAc)2 (164 mg, 0.510 mmol) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding 10% HCl.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, and dry over MgSO4.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: AcOEt/Hexane = 1/8 to AcOEt only) to yield the desired carboxylic acid.[6]

Rationale: This protocol highlights the efficiency of the AZADO system in chemoselective oxidations. The use of PhI(OAc)2 as the co-oxidant facilitates the regeneration of the active N-oxoammonium species. The biphasic solvent system (CH2Cl2/H2O) is often employed in such reactions to aid in the solubility of both the organic substrate and the inorganic reagents.

Expanding Horizons: C(sp³)–H Bond Functionalization

Beyond alcohol oxidation, 2-Hydroxy-2-azaadamantane serves as a catalyst for the challenging yet highly valuable C(sp³)–H bond functionalization. This transformation allows for the direct conversion of typically inert C-H bonds into more versatile functional groups, streamlining synthetic routes and enabling the late-stage modification of complex molecules. For instance, 2-Hydroxy-2-azaadamantane has been effectively used to catalyze the C(sp³)–H functionalization of isochroman.[1] This capability opens avenues for the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Hydroxy-2-azaadamantane.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

Conclusion

2-Hydroxy-2-azaadamantane is a cornerstone molecule for modern oxidative chemistry. Its stability as a precursor, coupled with the high reactivity and broad substrate scope of the in situ-generated AZADO catalyst, makes it an invaluable tool for synthetic chemists. From the selective oxidation of complex alcohols to the direct functionalization of C-H bonds, this compound provides efficient and elegant solutions to challenging synthetic problems, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

- Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 61(10), 1197-1213.

- Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413.

- PubChem. (n.d.). 2-Hydroxy-2-azaadamantane. National Center for Biotechnology Information.

-

TCI AMERICA. (n.d.). 2-Hydroxy-2-azaadamantane. Retrieved from a valid URL.[6]

-

Google Patents. (n.d.). EP2221306A1 - Method for producing 2-azaadamantane. Retrieved from a valid URL.[2]

-

Alfa Chemistry. (n.d.). CAS 1155843-79-0 2-Hydroxy-2-azaadamantane. Retrieved from a valid URL.[1]

-

PubMed. (2006). 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Retrieved from a valid URL.[5]

Sources

- 1. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 2. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Whitepaper: The Adamantane Cage: A Diamondoid Scaffold Driving Innovation in Therapeutics and Materials

Abstract

Adamantane, the smallest member of the diamondoid family, presents a unique and powerful scaffold in chemical and materials science.[1][2] Its perfectly rigid, strain-free, and symmetrical cage-like structure imparts a combination of properties—notably high lipophilicity, steric bulk, and exceptional thermal and metabolic stability—that have been strategically exploited by researchers.[3][4][5] In medicinal chemistry, the adamantane moiety has been termed a "lipophilic bullet," capable of enhancing the pharmacokinetic profiles of drug candidates by improving membrane permeability, increasing metabolic half-life, and serving as a rigid anchor for the precise spatial orientation of pharmacophoric groups.[6][7] This has led to the development of successful drugs across diverse therapeutic areas, including antivirals (Amantadine), neuroprotectives (Memantine), and antidiabetics (Saxagliptin).[8] Beyond pharmaceuticals, the adamantane cage is a critical building block in advanced materials, where its incorporation into polymer backbones yields materials with superior thermal stability, mechanical strength, and specialized optical properties for demanding applications in electronics and aerospace.[9][10] This guide provides an in-depth technical analysis of the adamantane structure, elucidates the causal relationships between its core properties and its functional significance, and presents practical protocols for its application.

Introduction: The Adamantane Moiety - A Diamondoid Scaffold

First isolated from petroleum in 1933, adamantane (tricyclo[3.3.1.1³⁷]decane) is a polycyclic hydrocarbon (C₁₀H₁₆) whose carbon framework is a perfect, strain-free subunit of the diamond crystal lattice.[1][5] This unique architecture, composed of three fused cyclohexane rings in the chair conformation, results in a molecule with high Td symmetry.[5][7] While the parent hydrocarbon has few direct applications, its derivatives have become foundational in a new field of polyhedral organic chemistry.[1] The true significance of the adamantane cage lies in the predictable and potent effects it exerts when incorporated into larger, functional molecules. Its introduction into a molecular structure is a strategic choice to modulate physicochemical and biological properties in a controlled manner, a principle that has proven invaluable in drug discovery and materials science.[3][11]

The Physicochemical Cornerstone: How the Cage Dictates Function

The utility of adamantane derivatives is a direct consequence of the cage's intrinsic physical and chemical properties. These attributes are not merely additive but often work synergistically to enhance molecular performance.

Unparalleled Rigidity and Steric Influence

The adamantane scaffold is exceptionally rigid and conformationally locked. Unlike flexible alkyl chains or rotating phenyl rings, the cage provides a static, three-dimensional anchor. This rigidity is critical in drug design for precisely controlling the orientation of functional groups, allowing for optimized interactions with biological targets like ion channels and enzyme active sites.[7][11] This steric bulk can also be used to shield adjacent functional groups from enzymatic degradation.[11][12]

The "Lipophilic Bullet": Optimizing Pharmacokinetics

Adamantane is highly lipophilic, a property that has been famously leveraged to improve the absorption, distribution, metabolism, and excretion (ADMET) profile of drug candidates.[7][13] The incorporation of an adamantyl group can dramatically increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[7][14] This has been a particularly successful strategy for developing drugs targeting the central nervous system (CNS).[6] The addition of an adamantane moiety is estimated to increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[7]

Metabolic Fortification and Thermal Stability

The hydrocarbon cage of adamantane is chemically inert and resistant to metabolic oxidation. When placed near a pharmacologically active part of a molecule, it can act as a "metabolic shield," protecting labile functional groups from enzymatic breakdown in the liver.[3][7] This steric hindrance often leads to a longer plasma half-life and improved bioavailability for the drug.[11] This same inherent stability translates to materials science, where incorporating adamantane into polymers significantly raises their glass transition temperature (Tg) and thermal degradation resistance.[9][15][16]

| Property | Description | Significance in Derivatives | Supporting Sources |

| Structure | Rigid, strain-free cage (fused cyclohexane chairs) | Provides a 3D, non-flexible scaffold for precise functional group orientation. | [1][5] |

| Symmetry | High Td point group symmetry | Controls the spatial arrangement of substituents, influencing binding selectivity. | [7][11] |

| Lipophilicity | Highly nonpolar and hydrophobic | Enhances membrane permeability and BBB penetration; increases bioavailability. | [6][7][17] |

| Steric Bulk | Voluminous, space-filling moiety | Shields adjacent groups from metabolic attack; can physically block ion channels. | [11][12] |

| Thermal Stability | Unusually high melting point (270 °C) and sublimes | Imparts high thermal resistance and glass transition temperatures to polymers. | [1][9][16] |

| Metabolic Stability | Resistant to biological oxidation | Increases drug half-life and metabolic stability. | [3][7][14] |

Applications in Medicinal Chemistry and Drug Development

The adamantane cage is a privileged structure in medicinal chemistry, employed not merely as a bulky substituent but as a strategic pharmacophore that confers distinct biological activities.[8][18]

Adamantane as a Privileged Pharmacophore

The rigid adamantane framework allows medicinal chemists to overcome the challenge of conformational ambiguity that plagues flexible molecules. By fixing the relative positions of key interacting groups, the scaffold reduces the entropic penalty of binding and can lead to higher potency and selectivity. This principle is fundamental to its use in targeting structured binding pockets, such as those in ion channels and enzymes.[7][11]

Caption: Adamantane as a rigid scaffold for orienting pharmacophoric groups (FG).

Case Study: Ion Channel Blockers

Antivirals (Amantadine & Rimantadine): The first major therapeutic application of adamantane was in combating Influenza A.[19] Amantadine and its derivative Rimantadine function by physically blocking the M2 proton channel of the virus.[20][21] This channel is essential for acidifying the viral interior, a step required for the virus to uncoat and release its genetic material into the host cell. The bulky, lipophilic adamantane cage effectively plugs the channel pore, halting viral replication.[17][19]

Caption: Mechanism of Amantadine blocking the Influenza M2 proton channel.

Neuroprotectives (Memantine): Used in the treatment of Alzheimer's disease, Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[13][17] In pathological conditions, excessive glutamate leads to prolonged NMDA receptor activation and excitotoxicity. Memantine, with its adamantane amine structure, enters and blocks the ion channel when it opens, preventing excessive calcium influx. Its rapid off-rate kinetics mean it does not interfere with normal synaptic transmission.

Case Study: Enzyme Inhibitors (Antidiabetics)

Dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin are used to treat type 2 diabetes.[3][8] In Saxagliptin, the adamantane group serves as a bulky anchor that positions the reactive nitrile "warhead" for optimal covalent interaction with a serine residue in the DPP-4 active site. The adamantane moiety itself occupies a hydrophobic pocket, contributing significantly to the binding affinity and overall efficacy of the drug.[3]

Enhancing ADMET Properties: A Summary

| ADMET Parameter | Effect of Adamantane Incorporation | Mechanism | Supporting Sources |

| Absorption | Generally Increased | Enhanced lipophilicity improves passive diffusion across the gut wall. | [7][11] |

| Distribution | Increased CNS Penetration | Lipophilicity facilitates crossing of the blood-brain barrier. | [6][7][14] |

| Metabolism | Decreased/Slowed | Steric shielding of nearby functional groups from metabolic enzymes (e.g., Cytochrome P450s). | [3][7][11] |

| Excretion | Prolonged Half-Life | Reduced metabolic clearance leads to longer residence time in the body. | [3][22] |

| Toxicity | Can be Modulated | The inert hydrocarbon cage is generally of low toxicity. Overall toxicity depends on the derivative. | [18] |

Adamantane in Advanced Materials Science

High-Performance Polymers

The introduction of the bulky, rigid adamantane cage into polymer chains, either as a pendant group or within the main backbone, dramatically enhances their physical properties.[16][23] This is due to the restriction of polymer chain mobility. Adamantane-containing polymers, such as certain polyimides and polyaramids, exhibit exceptionally high glass transition temperatures (Tg > 300 °C), superior thermal stability, and increased mechanical strength, making them suitable for demanding applications like aerospace components, high-temperature coatings, and optical films.[9][15][24]

Supramolecular Chemistry and Drug Delivery Systems

Adamantane is a cornerstone of host-guest chemistry, acting as an ideal guest molecule for hosts with hydrophobic cavities, most notably cyclodextrins.[25] The adamantyl group fits perfectly into the cavity of β-cyclodextrin, forming a highly stable inclusion complex.[25] This interaction is exploited to create sophisticated drug delivery systems.[4][26] By attaching an adamantane anchor to a drug or nanoparticle, it can be non-covalently complexed with a cyclodextrin-modified carrier, enabling applications in targeted drug delivery, enhanced drug solubility, and controlled release.[18][26]

Caption: Host-guest interaction between an adamantane-anchored drug and β-cyclodextrin.

Experimental Protocols

Protocol: Synthesis of 1-Bromoadamantane (Key Intermediate)

This protocol describes the electrophilic bromination of adamantane, a common first step for further functionalization. The procedure is based on established methods and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Trustworthiness: This is a well-established, high-yield reaction. The purity of the product can be validated by melting point analysis and NMR spectroscopy, comparing the results to literature values.

-

Materials:

-

Adamantane (1.0 eq)

-

Bromine (Br₂) (3.0 eq)

-

Anhydrous Lewis acid catalyst (e.g., AlBr₃) (optional, for less reactive substrates)

-

Dichloromethane (CH₂Cl₂) or neat (no solvent)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add adamantane. If not running neat, add the solvent.

-

Reagent Addition: Slowly add bromine to the flask at room temperature with vigorous stirring. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber (e.g., NaOH solution).

-

Reaction: Heat the mixture to reflux (approx. 85-110 °C if neat) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[27]

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice.

-

Quenching: Transfer the mixture to a separatory funnel. Add sodium thiosulfate solution to quench any remaining bromine (the red-brown color will disappear).

-

Extraction: If a solvent was used, separate the organic layer. If run neat, extract the aqueous mixture with dichloromethane (2x).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white solid, can be purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane.

-

Protocol: Characterization of Adamantane-Polymer Thermal Stability via TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to quantify the enhanced thermal stability of an adamantane-containing polymer compared to its non-adamantane analog.

Trustworthiness: TGA is a standard, highly reproducible technique. The self-validating nature of this protocol comes from running a control polymer alongside the adamantane polymer under identical conditions, providing a direct and reliable comparison.

-

Materials:

-

Adamantane-containing polymer sample (5-10 mg)

-

Control polymer (non-adamantane analog) sample (5-10 mg)

-

TGA instrument with a high-precision balance

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Sample Preparation: Ensure polymer samples are dry and free of residual solvent by drying them in a vacuum oven overnight.

-

Instrument Setup: Tare the TGA sample pan. Accurately weigh 5-10 mg of the adamantane-polymer into the pan.

-

TGA Program:

-

Set the furnace to equilibrate at a starting temperature (e.g., 30 °C).

-

Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Set a heating ramp from the starting temperature to a final temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the TGA run. The instrument will record the sample weight as a function of temperature.

-

Analysis:

-

Plot the percentage of initial weight versus temperature.

-

Determine the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).

-

-

Comparative Analysis: Repeat the exact same procedure (steps 2-5) with the control polymer.

-

Conclusion and Future Outlook

The significance of the adamantane cage structure is rooted in its unique convergence of rigidity, lipophilicity, and stability. This combination has made it a powerful and versatile tool, enabling chemists to rationally design molecules with enhanced properties. In drug discovery, it has proven to be a "privileged scaffold," leading to marketed drugs and providing a reliable strategy for improving ADMET profiles. In materials science, it is a key component for creating next-generation polymers with superior performance under extreme conditions.

Future research will likely focus on more complex diamondoid structures and the use of adamantane in precision-engineered systems. The development of novel functionalization chemistries will open doors to new derivatives. Its role in supramolecular chemistry, particularly in creating stimuli-responsive drug delivery systems and self-healing materials, is a rapidly expanding field with immense potential. As our ability to manipulate matter at the molecular level grows, the adamantane cage will undoubtedly remain a fundamental building block for innovation.

References

-

Wikipedia. Adamantane. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

-

Béres, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

-

Korcok, D., et al. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

Al-Sanea, M. M., et al. (2022). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Frontiers in Chemistry. [Link]

-

Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Škutor, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

-

Plotnikov, E. Y., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Adamantane in Materials Science: From Polymers to Lubricants. [Link]

-

Frkanec, L., & Majerski, K. M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

-

ResearchGate. (2020). Synthesis of 3–amineadamantane–1–ol derivatives. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Adamantane in Materials Science: Enhancing Performance Through Molecular Design. [Link]

-

Chochkova, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Cindro, N., et al. (2023). Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications. RSC Publishing. [Link]

-

Grokipedia. (2024). Adamantane. [Link]

-

Liu, D., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. MDPI. [Link]

-

Wang, W., et al. (2024). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. PubMed Central. [Link]

-

Wikipedia. Amantadine. [Link]

-

Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. The Aquila Digital Community. [Link]

-

Hiscock, J. R., et al. (2021). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. RSC Publishing. [Link]

-

Škutor, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. [Link]

-

Slavíček, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

-

Fathikalajahi, J., & Afsari, H. (2017). Diamondoid Molecules. arXiv. [Link]

-

Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. ACS Publications. [Link]

-

National Center for Biotechnology Information. Adamantane. PubChem Compound Summary for CID 9238. [Link]

-

Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 19. benchchem.com [benchchem.com]

- 20. Page loading... [guidechem.com]

- 21. Amantadine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

Preliminary Computational Studies on the Stability of 2-Hydroxy-2-azaadamantane: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacokinetic profiles of drug candidates. The introduction of heteroatoms, such as nitrogen, into this framework to create azaadamantanes, offers a strategy to modulate these properties, improving solubility and target engagement. 2-Hydroxy-2-azaadamantane, in particular, is a versatile intermediate with significant potential in the synthesis of novel therapeutics.[1][2] However, the stability of this hydroxylamine derivative is a critical parameter that dictates its viability as a synthetic building block and its potential metabolic fate. This technical guide outlines a preliminary computational workflow to investigate the stability of 2-Hydroxy-2-azaadamantane. By leveraging Density Functional Theory (DFT), we can predict potential degradation pathways and their associated energy barriers, providing invaluable insights for drug design and development. This in silico approach allows for the early identification of potential liabilities, guiding experimental efforts and accelerating the drug discovery pipeline.[3][4]

Introduction

The Adamantane Scaffold in Drug Discovery

Adamantane, a tricyclic hydrocarbon, possesses a unique combination of properties that have made it a privileged scaffold in drug discovery. Its cage-like structure imparts exceptional rigidity and a three-dimensional character that can facilitate precise interactions with biological targets.[5] The lipophilicity of the adamantane core is known to enhance membrane permeability and can improve the metabolic stability of a drug, contributing to a more favorable pharmacokinetic profile.[6] These attributes have led to the successful development of several adamantane-containing drugs with diverse therapeutic applications.[7]

Azaadamantanes: A Promising Scaffold with Modulated Properties

The strategic replacement of one or more carbon atoms in the adamantane cage with nitrogen atoms gives rise to azaadamantanes. This substitution significantly alters the physicochemical properties of the scaffold.[8] The introduction of a nitrogen atom can reduce lipophilicity, potentially improving aqueous solubility and bioavailability. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a site for further functionalization, expanding the chemical space for drug design.[8]

2-Hydroxy-2-azaadamantane: A Key Intermediate

2-Hydroxy-2-azaadamantane is a derivative that holds considerable promise as a synthetic intermediate.[1] The hydroxyl group attached to the nitrogen atom within the rigid azaadamantane framework presents a unique chemical handle for the synthesis of more complex molecules, potentially leading to novel antiviral and anticancer agents.[1][2]

The Imperative of Stability Analysis in Drug Development

The chemical stability of a drug candidate or a key intermediate is a non-negotiable parameter in the pharmaceutical industry. An unstable compound can degrade under storage conditions or upon administration, leading to a loss of efficacy and the formation of potentially toxic byproducts.[9] Therefore, a thorough understanding of a molecule's stability profile is essential from the earliest stages of drug development.[10]

The Power of In Silico Analysis

Computational chemistry provides a powerful toolkit for the early assessment of molecular stability.[3] By simulating the behavior of molecules at the quantum mechanical level, we can predict their intrinsic properties and reactivity. In silico stability analysis can identify the most likely degradation pathways and quantify the energy barriers associated with them, offering a rational basis for prioritizing stable scaffolds and guiding the design of more robust drug candidates.[4]

Theoretical Framework and Computational Approach

Foundational Principles of Computational Stability Analysis

The stability of a molecule can be assessed computationally by exploring its potential energy surface (PES). The molecule resides in a local minimum on the PES. Degradation or reaction corresponds to the molecule traversing from this reactant minimum to a product minimum via a transition state, which is a first-order saddle point on the PES. The energy difference between the reactant and the transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy implies a less stable compound.

Density Functional Theory (DFT) as the Method of Choice

For studying the reaction mechanisms of organic molecules, Density Functional Theory (DFT) offers an excellent balance between computational accuracy and efficiency.[11] DFT methods have become a standard tool for elucidating reaction pathways, identifying intermediates, and calculating transition states with a level of theory that is often sufficient to provide chemically meaningful insights.[3][12]

Selection of Functionals and Basis Sets

The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations. For nitrogen-containing heterocyclic compounds, the B3LYP functional has been shown to provide robust results.[13][14] A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential anionic character in transition states, while the polarization functions (d,p) allow for more flexibility in describing bonding.

Solvation Models

Reactions in the condensed phase can be significantly influenced by the surrounding solvent. To account for these effects, an implicit solvation model, such as the Polarizable Continuum Model (PCM), should be employed. This model treats the solvent as a continuous dielectric medium, which can provide a good approximation of the bulk solvent effects on the energetics of the reaction.

Methodology: A Step-by-Step Computational Workflow

The following protocol outlines a systematic approach to investigate the stability of 2-Hydroxy-2-azaadamantane using computational methods.

Step 1: Geometry Optimization

-

Construct the initial 3D structure of 2-Hydroxy-2-azaadamantane using a molecular builder.

-

Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method or a smaller basis set) to obtain a reasonable starting geometry.

-

Conduct a full geometry optimization at the selected level of theory (e.g., B3LYP/6-311++G(d,p)) with the PCM solvation model (specifying a solvent such as water or DMSO). The optimization should converge to a stationary point on the potential energy surface.

Step 2: Vibrational Frequency Analysis

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Verify that the optimized structure is a true minimum by ensuring that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

-

Extract thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy from the frequency calculation output.

Step 3: Exploration of Potential Decomposition Pathways

Based on the chemical nature of the hydroxylamine moiety within a constrained bicyclic system, several plausible degradation pathways can be hypothesized:

-

Pathway A: Dehydration to form the corresponding nitrenium ion or a related species.

-

Pathway B: N-O Bond Homolysis to generate a nitrogen-centered radical and a hydroxyl radical.

-

Pathway C: Ring-Opening initiated by the cleavage of a C-N bond.

Step 4: Transition State (TS) Searching

-

For each proposed pathway, construct an initial guess for the transition state geometry . This can be done by modifying the reactant or product geometry towards the expected TS structure.

-

Perform a transition state search using an appropriate algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian).

-

The optimization should converge to a first-order saddle point , which is a stationary point with exactly one imaginary frequency.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculations

-

Perform an IRC calculation starting from the optimized transition state structure.[15]

-

The IRC calculation follows the reaction path from the transition state down to the reactant and product minima.

-

Confirm that the IRC path connects the desired reactant and product , thereby validating that the found transition state is indeed for the reaction of interest.

Step 6: Calculation of Reaction Energetics

-

Optimize the geometry and perform frequency calculations for the identified products of each degradation pathway.

-

Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant.

-

Calculate the reaction energy (ΔGr) as the difference in Gibbs free energy between the products and the reactant.

Visualizations

Caption: Computational workflow for stability analysis.

Hypothetical Results and Data Interpretation

While this guide does not present actual computed data, this section outlines how the results of such a study would be presented and interpreted.

Optimized Geometry of 2-Hydroxy-2-azaadamantane

The key bond lengths and angles of the optimized structure would be tabulated to provide insight into the ground-state geometry.

| Parameter | Value (Å or °) |

| N-O Bond Length | e.g., 1.45 Å |

| O-H Bond Length | e.g., 0.97 Å |

| Average C-N Bond Length | e.g., 1.48 Å |

| C-N-O Bond Angle | e.g., 108.5° |

Thermodynamic Properties

The calculated thermodynamic properties provide a baseline for the molecule's stability.

| Property | Value (Hartree) |

| Electronic Energy | Calculated Value |

| Zero-Point Correction | Calculated Value |

| Gibbs Free Energy | Calculated Value |

Analysis of Potential Decomposition Pathways

For each hypothesized pathway, the located transition state would be visualized, and its key geometric features described. The single imaginary frequency would be reported, corresponding to the motion along the reaction coordinate.

Comparative Energy Profile

The calculated activation and reaction energies for each pathway are crucial for determining the most likely degradation route. The pathway with the lowest activation energy will be the kinetically favored route.

| Pathway | Description | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

| A | Dehydration | e.g., 45.2 | e.g., 10.1 |

| B | N-O Bond Homolysis | e.g., 35.8 | e.g., 25.4 |

| C | Ring-Opening | e.g., 55.1 | e.g., 5.3 |

In this hypothetical example, Pathway B (N-O Bond Homolysis) would be the most probable degradation route due to its significantly lower activation energy.

Caption: Hypothetical reaction energy profile.

Discussion and Implications for Drug Development

Interpreting the Computational Data

The computational results provide a quantitative prediction of the kinetic stability of 2-Hydroxy-2-azaadamantane. A high activation energy (typically > 25-30 kcal/mol) suggests that the compound is likely to be stable at room temperature. The relative activation energies of the different pathways indicate the preferred mode of decomposition. This information is critical for understanding potential liabilities.

Relating Computational Predictions to Experimental Reality

The predicted lowest-energy degradation pathway can be used to design targeted experimental studies. For example, if N-O bond homolysis is predicted, forced degradation studies could be conducted under conditions that favor radical reactions (e.g., using radical initiators or exposure to UV light). The predicted degradation products can also be searched for in experimental analyses (e.g., by LC-MS).

Structural Modifications to Enhance Stability

A key advantage of computational analysis is its ability to guide molecular design. If a stability liability is identified, in silico modifications can be explored to mitigate it. For instance, if N-O bond cleavage is the issue, one could computationally assess the effect of adding electron-withdrawing or sterically hindering groups near the nitrogen atom to increase the N-O bond strength. The stability of these modified structures can then be re-evaluated computationally before committing to synthetic efforts.

Limitations of the Computational Model

It is important to acknowledge the limitations of this preliminary study. The accuracy of the results is dependent on the chosen level of theory. Implicit solvation models approximate the solvent environment and do not account for specific solvent-solute interactions. Furthermore, this approach does not consider other potential degradation mechanisms such as bimolecular reactions or catalysis by impurities.

Conclusion

This technical guide has detailed a robust computational workflow for conducting preliminary stability studies on 2-Hydroxy-2-azaadamantane. By employing DFT calculations, it is possible to gain a detailed, mechanistic understanding of the intrinsic stability of this important synthetic intermediate. The insights derived from such studies can proactively identify potential stability issues, guide experimental validation, and inform the design of more stable and promising drug candidates. The integration of computational chemistry into the early stages of drug discovery is an essential strategy for de-risking projects and accelerating the delivery of new medicines.

References

- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Cloud.

- Theoretical investigations of two adamantane derivatives: A combined X-ray, DFT, QTAIM analysis and molecular docking. (n.d.). ResearchGate.

- A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. (n.d.). RSC Publishing.